molecular formula C21H22OSi B14586760 Methyl(diphenyl)(1-phenylethoxy)silane CAS No. 61418-99-3

Methyl(diphenyl)(1-phenylethoxy)silane

Cat. No.: B14586760
CAS No.: 61418-99-3
M. Wt: 318.5 g/mol
InChI Key: VELJUSZFWBJYRG-UHFFFAOYSA-N
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Description

Methyl(diphenyl)(1-phenylethoxy)silane is an organosilicon compound that features a silicon atom bonded to a methyl group, two phenyl groups, and a 1-phenylethoxy group. This compound is part of the broader class of silanes, which are widely used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)(1-phenylethoxy)silane typically involves the hydrosilylation of phenylacetylene with diphenylmethylsilane in the presence of a catalyst. The reaction conditions often include the use of a platinum or rhodium catalyst under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl(diphenyl)(1-phenylethoxy)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl(diphenyl)(1-phenylethoxy)silane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: Investigated for its potential use in modifying biomolecules.

    Medicine: Explored for its role in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Methyl(diphenyl)(1-phenylethoxy)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom, bonded to electronegative groups, facilitates the transfer of hydride ions to electrophilic centers in organic molecules. This property makes it an effective reducing agent in various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(diphenyl)(1-phenylethoxy)silane is unique due to the presence of the 1-phenylethoxy group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specialized organic synthesis applications .

Properties

CAS No.

61418-99-3

Molecular Formula

C21H22OSi

Molecular Weight

318.5 g/mol

IUPAC Name

methyl-diphenyl-(1-phenylethoxy)silane

InChI

InChI=1S/C21H22OSi/c1-18(19-12-6-3-7-13-19)22-23(2,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

VELJUSZFWBJYRG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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